molecular formula C25H41NO7 B10775264 Belsoline

Belsoline

Cat. No.: B10775264
M. Wt: 467.6 g/mol
InChI Key: JVBLTQQBEQQLEV-KALBOTPFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Belsoline is primarily obtained from natural sources, specifically from plants in the Aconitum genus . The extraction process involves isolating the alkaloid from the plant material using solvents such as methanol or ethanol. The crude extract is then purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its natural abundance in certain plant species. the extraction and purification processes used in laboratory settings can be scaled up for industrial production. This would involve large-scale solvent extraction followed by advanced chromatographic purification techniques.

Chemical Reactions Analysis

Types of Reactions

Belsoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in reduced alkaloid derivatives.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced alkaloid derivatives.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Belsoline has a wide range of scientific research applications:

Mechanism of Action

Belsoline exerts its effects primarily through ganglionic blocking and negative cardiac inotropic actions . It raises the intensity threshold of electrical shocks required to cause ventricular fibrillation, thereby preventing arrhythmias. The molecular targets and pathways involved include ion channels and receptors in the cardiac tissue, which are modulated by this compound to stabilize heart rhythms.

Comparison with Similar Compounds

Similar Compounds

    Aconitine: Another diterpenoid alkaloid from Aconitum species, known for its potent neurotoxic effects.

    Hypaconitine: Similar in structure to aconitine, with both neurotoxic and cardiotoxic properties.

    Mesaconitine: Another alkaloid from Aconitum species, with similar toxicological profiles.

Uniqueness of Belsoline

This compound is unique among these compounds due to its specific cardiovascular effects, particularly its ability to prevent ventricular fibrillation and arrhythmia without exhibiting the same level of neurotoxicity as aconitine and hypaconitine . This makes this compound a valuable compound for cardiovascular research and potential therapeutic applications.

Properties

Molecular Formula

C25H41NO7

Molecular Weight

467.6 g/mol

IUPAC Name

(1S,8R,9S,13S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22-,23+,24-,25+/m0/s1

InChI Key

JVBLTQQBEQQLEV-KALBOTPFSA-N

Isomeric SMILES

CCN1C[C@@]2(CCC([C@@]34C2C([C@@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Origin of Product

United States

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